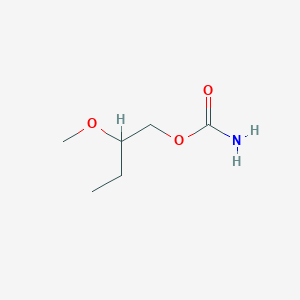

2-Methoxybutyl carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-methoxybutyl carbamate |

InChI |

InChI=1S/C6H13NO3/c1-3-5(9-2)4-10-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |

InChI Key |

RZEOUHJOKXFKHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(=O)N)OC |

Origin of Product |

United States |

Mechanistic Elucidation of Carbamate Reactions Through Experimental and Computational Approaches

Hydrolytic Pathways of Carbamate (B1207046) Bonds

The hydrolysis of the carbamate ester linkage is a critical reaction that dictates the environmental persistence and biological activity of many carbamate-containing compounds. This process can be catalyzed by either bases or acids, each following distinct mechanistic pathways.

Base-Catalyzed Hydrolysis Mechanisms

The alkaline hydrolysis of carbamates is a well-studied process, with two primary competing mechanisms depending on the substitution at the nitrogen atom: the bimolecular acyl-oxygen cleavage (BAC2) mechanism and the elimination-addition (E1cb) mechanism. researchgate.net

The E1cb (Elimination, Unimolecular conjugate Base) mechanism is characteristic of primary and secondary carbamates (those with at least one hydrogen on the nitrogen). This pathway involves a rapid, reversible deprotonation of the carbamate nitrogen by a base to form an N-anion. This is followed by a slower, rate-determining step where the leaving group (alkoxide or phenoxide) is expelled, forming a highly reactive isocyanate intermediate. The isocyanate is then rapidly attacked by water to form a carbamic acid, which subsequently decomposes to an amine and carbon dioxide. nih.gov

The BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism is more common for tertiary carbamates (N,N-disubstituted), which cannot form an isocyanate intermediate. This mechanism involves a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, releasing an alcohol or phenol and a carbamic acid, which then decomposes. researchgate.netrsc.org N,N-disubstituted carbamates are generally more stable towards alkaline hydrolysis than their N-monosubstituted counterparts. nih.gov

Table 1: Comparison of Base-Catalyzed Hydrolysis Mechanisms for Carbamates

| Feature | E1cb Mechanism | BAC2 Mechanism |

|---|---|---|

| Substrate | Primary & Secondary Carbamates | Tertiary Carbamates |

| Step 1 | Deprotonation of N-H by base | Nucleophilic attack by OH⁻ on C=O |

| Intermediate | Isocyanate | Tetrahedral intermediate |

| Rate-Determining Step | Elimination of the leaving group | Formation of the tetrahedral intermediate |

| Final Products | Amine + Alcohol/Phenol + CO₂ | Amine + Alcohol/Phenol + CO₂ |

Acid-Catalyzed Hydrolysis Pathways

Acid-catalyzed hydrolysis of carbamates is generally a less significant degradation pathway compared to base-catalyzed hydrolysis, especially for compounds like carbaryl where the carbonyl carbon is positioned between two electron-withdrawing atoms (oxygen and nitrogen). nih.gov However, the mechanism can become relevant under specific acidic conditions. For certain structures, such as benzimidazolylcarbamates, acid hydrolysis up to pH 4 proceeds via a bimolecular attack of water on the N-protonated substrate. rsc.org This is attributed to the higher basicity of the benzimidazolyl group compared to the carbonyl oxygen. rsc.org The protonation occurs at the endocyclic nitrogen, creating a more stable intermediate and a better leaving group. rsc.org This A-2 type mechanism involves a pre-equilibrium protonation of the substrate, followed by a rate-limiting nucleophilic attack by water at the carbamate functional group, leading to acyl-nitrogen fission. rsc.org

Detailed Investigation of Carbamate Formation Mechanisms

The synthesis of carbamates, particularly from the reaction of amines and carbon dioxide (CO₂), is a process of significant industrial and chemical interest. Computational and experimental studies have provided deep insights into the nuanced mechanisms governing this transformation.

Zwitterionic Intermediates in CO₂-Amine Reactions

The reaction between an amine and CO₂ has traditionally been thought to proceed via the formation of a zwitterionic intermediate (RH₂N⁺–COO⁻) through the nucleophilic attack of the amine nitrogen on the carbon of CO₂. nih.govresearchgate.net This zwitterion is then deprotonated by a base, typically another amine molecule, to yield the carbamate salt. researchgate.net

However, recent computational and experimental evidence challenges the role of this 1,3-zwitterion as a direct intermediate on the main reaction pathway. Some studies suggest that the formation of the 1,3-zwitterion via a four-membered transition state has a high energy barrier and may not be kinetically favorable. acs.org Instead, it is proposed that the zwitterion is more likely a transition state itself rather than a stable intermediate. acs.org Other detailed investigations using superbases like 1,1,3,3-tetramethylguanidine (TMG) have shown that the corresponding TMG-CO₂ zwitterion, while kinetically and thermodynamically accessible, is not a direct carboxylation agent. rsc.org The evidence suggests that CO₂ must first dissociate from the zwitterion before the carboxylation of the amine occurs. rsc.org In these cases, the zwitterion acts as a reversible side product. rsc.org The primary pathway is believed to be a concerted mechanism where a base assists in the deprotonation of the amine as it attacks a free CO₂ molecule. nih.govrsc.org

Role of Transition States in Carbamate Synthesis

The transition state (TS) structure is pivotal in determining the reaction pathway and rate of carbamate formation. In the reaction of CO₂ with amines, computational studies have moved away from the simple four-membered TS leading to a zwitterion. The favored mechanism is often a concerted, one-step process involving a six-membered transition state. acs.org This TS involves the amine, CO₂, and a "helper" molecule, which is typically another amine or a water molecule acting as a Brønsted base. researchgate.netnih.govacs.org

In this concerted mechanism, the nucleophilic attack of the first amine on CO₂ occurs simultaneously with a proton transfer from the attacking amine to the helper molecule. acs.org This avoids the formation of a high-energy, unstable zwitterionic intermediate. acs.org Density Functional Theory (DFT) calculations have shown that this six-membered mechanism has a significantly lower activation energy barrier compared to the four-membered mechanism. acs.org The stability and structure of the transition state, and thus the reaction's feasibility, are influenced by factors such as the basicity of the amine and the polarity of the solvent. rsc.orgepa.gov

Table 2: Computed Gibbs Free Energies for Carboxylation of 4-Nitroaniline with Different Bases

| Entry | Base | ΔG≠ (kcal/mol) | ΔGr (kcal/mol) |

|---|---|---|---|

| 1 | 4-Nitroaniline (uncatalyzed) | 19.0 | 19.1 |

| 2 | DIPEA | 18.3 | 0.7 |

| 3 | DIPA | 18.0 | -0.2 |

| 4 | TMG | 14.9 | -4.1 |

| 5 | tBuTMG | 13.5 | -8.1 |

Source: Adapted from Mannisto et al. (2021). rsc.org Energies are relative to the pre-associated complex and include a standard state correction to 1 M.

Competing Reaction Pathways and Chemoselectivity

Experimental studies have shown that factors like CO₂ concentration and pressure can be manipulated to favor carbamate formation over N-alkylation. A higher concentration or flow rate of CO₂ can accelerate the formation of the desired carbamate, effectively outcompeting the N-alkylation pathway. nih.gov The choice of base is also critical. Strong, non-nucleophilic bases are often employed to facilitate the deprotonation of the intermediate carbamic acid without participating in unwanted side reactions. nih.gov The reaction presumably proceeds through the initial formation of a carbamate anion from the amine and CO₂, which then acts as a nucleophile, attacking the alkyl halide to form the final carbamate ester. nih.gov Strong organic bases are thought to stabilize this carbamate anion intermediate. nih.gov

Molecular Interactions and Reaction Dynamics in Carbamate Systems

The reactivity and stability of carbamates, including 2-Methoxybutyl carbamate, are profoundly influenced by a complex interplay of molecular interactions and the dynamic nature of their reaction pathways. Both experimental and computational chemistry have been instrumental in elucidating these mechanisms, providing insights into the electronic and structural factors that govern carbamate transformations. While specific research on this compound is not extensively available, general principles derived from studies on analogous carbamate systems offer a robust framework for understanding its chemical behavior.

Computational methods, particularly density functional theory (DFT), have become powerful tools for mapping the potential energy surfaces of carbamate reactions. mdpi.com These studies allow for the identification of key intermediates, the characterization of transition states, and the calculation of activation energies, which are critical for a comprehensive understanding of reaction pathways that are often difficult to observe experimentally. mdpi.com

One of the fundamental reactions involving carbamates is their formation from the reaction of an amine with carbon dioxide. The mechanism of this reaction is a subject of detailed study. One proposed pathway involves a nucleophilic attack of the amine on CO2 to form a zwitterionic intermediate, which is then deprotonated to yield the carbamate. rsc.org However, some computational studies suggest that for certain amines, the reaction may proceed through a single-step, third-order reaction, where the zwitterion is a transient species rather than a stable intermediate. researchgate.net The specific pathway is influenced by factors such as the structure of the amine, the solvent, and the presence of other molecules that can facilitate proton transfer.

The hydrolysis of carbamates, another crucial reaction, can also proceed through different mechanistic pathways. In acidic conditions, the hydrolysis of N-alkyl carbamates is thought to occur via a bimolecular A-2 type mechanism, involving the protonation of the carbonyl oxygen followed by a nucleophilic attack of water. In contrast, alkaline hydrolysis at high amine concentrations may follow an alternative pathway. For instance, studies on monoethanolamine (MEA) carbamate suggest a mechanism involving a proton transfer from a protonated amine to the carbamate, generating a carbamic acid intermediate that subsequently undergoes nucleophilic attack by a hydroxide ion. nih.gov This pathway is proposed to be more efficient for the direct interconversion of carbamate to bicarbonate without the formation of free CO2. nih.gov

The thermal degradation of carbamates represents another important aspect of their reaction dynamics. One common pyrolysis pathway involves the cleavage of the carbamate bond to produce an isocyanate and an alcohol. An alternative route is decarboxylation, which leads to the formation of an amine and carbon dioxide. The preferred decomposition pathway is dependent on the specific structure of the carbamate.

The following table summarizes computed activation energies for different carbamate reaction pathways from various computational studies, illustrating the energy barriers associated with these transformations.

| Reaction System | Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reference |

| Monoethanolamine (MEA) Carbamate | Neutral Hydrolysis | Ab initio | ~36 | nih.gov |

| 4-Nitroaniline + CO2 + TMG | Mixed Carbamate Formation (Concerted) | PBE0-D3BJ/IEFPCM | 16.9 | rsc.org |

| (R)-(-)-2-Phenylglycinol + Methyl Chloroformate (Pd(PPh3)4 catalyzed) | Pathway 1 (Net Energy) | DFT | -84.7 | mdpi.comnih.gov |

| (R)-(-)-2-Phenylglycinocl + Methyl Chloroformate (Pd(PPh3)4 catalyzed) | Pathway 2 (Initial Energy) | DFT | 90.1 | mdpi.comnih.gov |

This table presents a selection of computational data for analogous carbamate systems to illustrate the principles of reaction dynamics.

The reaction dynamics of carbamate systems are also influenced by the surrounding environment. For instance, in aqueous solutions, the formation of carbamates from amines and CO2 is in competition with the formation of carbonate and bicarbonate ions. nih.gov The relative concentrations of these species are highly dependent on the pH of the solution. nih.govacs.org The solvent can also play a direct role in the reaction mechanism, for example, by stabilizing charged intermediates or participating in proton transfer steps.

Computational and Theoretical Chemistry Studies of 2 Methoxybutyl Carbamate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure, from which various properties like molecular geometry, energy, and electronic distribution can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying carbamates due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net DFT methods are used to investigate a wide range of properties, including reaction mechanisms, conformational landscapes, and electronic characteristics. researchgate.netacs.orgnih.gov

Research on various carbamates demonstrates the utility of DFT in:

Mechanism Elucidation: DFT calculations have been employed to map the potential energy surfaces for reactions such as carbamate (B1207046) formation from amines and CO2, as well as their degradation pathways. researchgate.netresearchgate.netrsc.org These studies help identify transition states and intermediates, providing a detailed picture of the reaction mechanism. For instance, DFT has been used to show the importance of water molecules as catalysts in the formation of carbamates in aqueous solutions. researchgate.net

Electronic Properties: DFT is used to calculate key electronic descriptors that govern reactivity, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.orgsemanticscholar.org Linear relationships have been observed between calculated HOMO energies of carbamates and their experimentally determined anodic peak potentials, showcasing the predictive power of DFT. rsc.org

Spectroscopic Analysis: Theoretical spectra (e.g., IR, VCD, NMR) can be simulated using DFT. acs.org Comparing these simulated spectra with experimental data helps validate computed conformations and provides detailed assignments of spectral bands. acs.org

Different combinations of functionals and basis sets are chosen depending on the specific system and properties of interest.

Table 1: Examples of DFT Functionals and Basis Sets Used in Carbamate Research

| Functional | Basis Set(s) | Application |

| B3LYP | 6-31G(d), 6-311++G(d,p) | Calculation of reaction energies and solvation energies for carbamate stability studies. acs.orgresearchgate.net |

| B3LYP | 6-31G(d), 6-31G(d,p), 6-311++G(2df,2p) | Prediction of redox potentials of carbamates in solution. rsc.org |

| PBE0 | def2-TZVPP, SDD (for Iridium) | Investigation of reaction cycles for the Ir-catalyzed formation of allyl carbamates. nih.gov |

| BH&H-LYP | Not Specified | Studying the degradation mechanism of carbamate pesticides by hydroxyl radicals. researchgate.net |

| Various | Not Specified | Generating local and global descriptors for Quantitative Structure–Toxicity Relationship (QSTR) models. semanticscholar.org |

Ab initio (from first principles) molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular systems without empirical parameterization. These methods are particularly valuable for obtaining accurate energetic profiles of reactions.

In carbamate research, ab initio calculations have been instrumental in:

Determining Reaction Pathways: Studies on the formation of carbamates from CO2 and alkanolamines have used ab initio methods to suggest that a single-step, third-order reaction is the most likely mechanism, arguing against the presence of a stable zwitterionic intermediate. researchgate.netepa.gov

Calculating Activation Energies: Ab initio molecular orbital calculations, often combined with continuum solvation models, are used to compute the activation energies for various reaction steps, such as carbamate hydrolysis. nih.gov For example, these calculations predicted large activation energies (around 36 kcal/mol) for the neutral hydrolysis of monoethanolamine carbamate, indicating a slow process. nih.gov

Evaluating Thermodynamic Stability: The relative stability of different carbamates and their conformers can be accurately assessed using high-level ab initio methods, providing fundamental thermodynamic data. acs.org

Molecular Dynamics (MD) Simulations of Carbamate Systems

While quantum mechanics describes the electronic structure of a molecule at a static moment, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For carbamate systems, MD simulations offer insights into:

Conformational Dynamics: MD can explore the conformational landscape of flexible molecules like 2-Methoxybutyl carbamate, identifying preferred geometries and the transitions between them.

Solvation and Transport Properties: By explicitly including solvent molecules, MD simulations can detail the solvation structure around a carbamate and predict properties like diffusion coefficients.

Ligand-Receptor Interactions: In medicinal chemistry, MD simulations are crucial for understanding how carbamate-containing drugs bind to their biological targets, such as enzymes. nih.govresearchgate.net Simulations can reveal the stability of the ligand in the binding site and identify key intermolecular interactions. nih.gov

The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms.

Table 2: Typical Parameters in Molecular Dynamics Simulations of Carbamate Systems

| Parameter | Example Software/Method | Description |

| Force Field | OPLS-AA, COMPASS, GAFF2 | A set of equations and parameters used to describe the potential energy of the system. nih.govresearchgate.net |

| Water Model | TIP3P | A model used to represent water molecules in aqueous simulations. nih.gov |

| Simulation Ensemble | NVE, NVT | Statistical ensembles that define the thermodynamic state of the system (e.g., constant Number of particles, Volume, and Energy or Temperature). researchgate.net |

| Simulation Time | 200 ps to 100 ns | The duration of the simulation, which determines the timescale of the phenomena that can be observed. nih.govresearchgate.net |

| Software | NAMD, AMBER, Material Studio | Programs used to perform the molecular dynamics simulations. nih.govresearchgate.net |

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of molecules like this compound, guiding synthetic efforts and mechanistic understanding. Theoretical predictions are often based on the electronic structure and energy profiles derived from quantum chemical calculations.

Key approaches include:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are strong indicators of reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. FMO analysis has been used to understand differences in the reactivity across a large set of carbamates. semanticscholar.org

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This helps predict where a molecule is likely to interact with other reagents.

Transition State Theory: By calculating the energies of reactants, products, and transition states, the activation energy (energy barrier) for a reaction can be determined. researchgate.net Lower activation barriers correspond to faster reaction rates. Comparing the activation barriers for different possible reaction pathways allows for the prediction of reaction selectivity (e.g., regio- or stereoselectivity). nih.gov For instance, DFT calculations can predict whether a reaction is likely to proceed via an SN1, SN2, or other mechanism by comparing the energetic feasibility of their respective transition states.

Solvent Effects and Solvation Models in Carbamate Reactions

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational models must account for these solvent effects to provide realistic predictions.

Two main types of solvation models are used in carbamate research:

Continuum Models: These models, such as the Polarizable Continuum Model (PCM) and the COSMO model, represent the solvent as a continuous dielectric medium. rsc.orgresearchgate.netnih.gov They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. PCM has been used to describe solute-solvent interactions when calculating the redox potentials of carbamates and in studies of CO2 absorption mechanisms. rsc.orgnih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Explicit solvent models are essential for understanding processes where specific solvent molecules play a direct role in the reaction mechanism, for example, acting as proton shuttles. researchgate.net

Studies on carbamate formation have shown that the choice of solvent can determine the nature of the product. For example, in protophilic, dipolar, aprotic solvents like DMSO, carbamic acids are preferentially formed, whereas in aprotic or amphiprotic solvents, ammonium (B1175870) carbamates are the major products. researchgate.net

Table 3: Common Solvation Models Used in Computational Studies of Carbamates

| Model | Type | Application |

| PCM (Polarizable Continuum Model) | Continuum | Used to calculate redox potentials and study CO2 capture mechanisms in solution. rsc.orgnih.gov |

| IEFPCM | Continuum | Applied in studies of carbamate stability and CO2 absorption. acs.orgnih.gov |

| COSMO (Conductor-like Screening Model) | Continuum | Used to model the potential energy profile for carbamate formation in an aqueous environment. researchgate.net |

| SM5.42R | Continuum | Employed to calculate solvation energies in studies of carbamate stability. acs.org |

| Explicit Water Molecules | Explicit | Used to investigate the role of individual water molecules in the hydrolysis of carbamates. researchgate.netnih.gov |

Computational Insights into Structure-Reactivity Relationships

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity or biological activity. For carbamates, these structure-reactivity relationships (SRRs) and quantitative structure-activity relationships (QSARs) are invaluable for designing new molecules with desired properties. nih.govdntb.gov.ua

Computational methods contribute to this by:

Calculating Molecular Descriptors: A wide array of descriptors can be calculated from a molecule's computed structure, including electronic descriptors (e.g., orbital energies, partial charges), steric descriptors (e.g., molecular volume), and thermodynamic descriptors (e.g., heats of formation). semanticscholar.org

Developing Predictive Models: By analyzing a series of related carbamates, computational models can establish correlations between these descriptors and observed properties. For example, a QSTR study on 178 carbamates used DFT-calculated descriptors like ionization potential, electrophilicity, and Hirshfeld charges to build a mathematical model that could predict toxicity (LD50). semanticscholar.org

Rationalizing Experimental Observations: Computational studies can provide a theoretical basis for experimentally observed trends. For instance, linear relationships have been computationally demonstrated between the redox potentials of carbamates and their corresponding HOMO energies, providing a clear structure-property relationship. rsc.org These insights allow for the rational design of new carbamates with tailored electronic properties.

Advanced Analytical Methodologies for 2 Methoxybutyl Carbamate Research

High-Resolution Chromatographic Techniques

Chromatography is the cornerstone of analytical separation for carbamates. The choice between gas and liquid chromatography is primarily dictated by the thermal stability and volatility of the target compound.

Gas chromatography (GC) is a powerful technique for analyzing volatile substances. libretexts.org However, its direct application to many carbamates is challenging due to their thermal lability, which can cause them to degrade in the hot GC inlet. proquest.comsepscience.com To overcome this, specific methodologies have been developed. One common approach is derivatization, a process that chemically modifies the analyte to increase its volatility and thermal stability. hplcvials.com Flash alkylation, particularly methylation in the injector port, has proven effective for a wide range of carbamates, allowing them to be chromatographed and confirmed in a single injection. scispec.co.th

Another strategy involves using specialized injection techniques, such as a septum-equipped temperature-programmable injector (SPI), which minimizes the thermal stress on the analyte. proquest.com The choice of injector temperature, solvent, and injection mode are critical variables that must be optimized to achieve reproducible results. nih.gov

Table 1: Representative GC Conditions for Derivatized Carbamate (B1207046) Analysis

| Parameter | Condition | Source |

| System | TRACE GC Ultra | scispec.co.th |

| Column | SGE BPX-50 (60 m x 0.25 mm ID, 0.25 µm film) | scispec.co.th |

| Injector | Split mode, 250 °C | scispec.co.th |

| Injection Technique | Flash methylation in injector port | scispec.co.th |

| Oven Program | 70 °C (1 min); ramp 10°C/min to 300°C (6 min) | scispec.co.th |

| Carrier Gas | Helium | libretexts.org |

| Detector | Mass Spectrometer (MS) | proquest.comscispec.co.thtaylorfrancis.com |

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of thermally labile compounds like carbamates. taylorfrancis.comoup.com The technique's mild operating conditions prevent the degradation that can occur in GC. oup.com HPLC offers excellent separation capabilities for complex mixtures containing various carbamates and their potential degradation products. oup.com

Separations are typically achieved using reverse-phase columns, such as C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sepscience.comuq.edu.auusgs.gov Detection can be accomplished using a photodiode-array (PDA) UV detector, which provides absorbance profiles and can be used for quantitation at a fixed wavelength. usgs.govusgs.gov For enhanced sensitivity and selectivity, fluorescence detection is often employed following post-column derivatization. s4science.at This process involves hydrolyzing the separated carbamates to form an amine, which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative. s4science.at

Table 2: Typical HPLC Parameters for Carbamate Analysis

| Parameter | Condition | Source |

| System | PerkinElmer® Series 200 HPLC | s4science.at |

| Column | C18 Reverse-Phase | sepscience.comuq.edu.auusgs.gov |

| Mobile Phase | Gradient elution with Acetonitrile/Water | uq.edu.au |

| Detection (1) | UV Absorbance (e.g., 220 nm) | sepscience.com |

| Detection (2) | Fluorescence with Post-Column Derivatization | usgs.govs4science.at |

| Derivatization Reagent | o-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) | s4science.at |

| Run Time | < 25 minutes | usgs.gov |

For exceptionally complex samples where single-column chromatography is insufficient, multi-dimensional chromatography provides significantly higher separation power. mdpi.comomicsonline.org This technique involves coupling multiple chromatography columns, often with different separation mechanisms, to resolve analytes from interfering matrix components. mdpi.com

A common approach is two-dimensional liquid chromatography (2D-LC). In a "heart-cutting" 2D-LC setup, a specific fraction containing the target analyte from the first dimension (column) is selectively transferred to a second dimension (column) for further separation. nih.govnih.gov This allows for the effective removal of matrix interferences. nih.gov Even a reversed-phase/reversed-phase (RP/RP) strategy can be successful by using columns with different selectivities, such as combining a Phenyl column in the first dimension with an ADME column in the second. nih.gov This sophisticated approach enhances selectivity and sensitivity, making it ideal for trace analysis in challenging matrices. nih.gov

Mass Spectrometry (MS) for Comprehensive Structural Characterization

Mass spectrometry is an indispensable tool for the analysis of 2-Methoxybutyl carbamate, providing molecular weight information and structural details crucial for unequivocal identification.

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for structural elucidation and confirmation. nih.gov In MS/MS, a precursor ion (typically the protonated molecule [M+H]+) corresponding to the analyte is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov

The fragmentation patterns are highly characteristic of the compound's structure. For carbamates, common fragmentation pathways include the neutral loss of methyl isocyanate (CH3NCO, -57 Da) and decarboxylation (-CO2, -44 mass units). nih.govnih.gov Other diagnostic fragments such as NCO- (m/z 42) and CN- (m/z 26) can also be observed in negative-ion mode. nih.govacs.org Analyzing these fragmentation pathways provides a high degree of confidence in the identification of the analyte. oup.com

Table 3: Common Fragmentation Pathways for Carbamates in MS/MS

| Precursor Ion | Fragmentation Type | Characteristic Neutral Loss / Product Ion | Source |

| [M+H]+ | Collision-Induced Dissociation | Neutral loss of CH3NCO (57 Da) | nih.gov |

| [M-H]- | Collision-Induced Dissociation | Neutral loss of CO2 (44 Da) | nih.govacs.org |

| [M-H]- | Collision-Induced Dissociation | Product ion NCO- (m/z 42) | nih.govacs.org |

| [M-H]- | Collision-Induced Dissociation | Product ion CN- (m/z 26) | nih.gov |

The coupling of chromatographic separation with mass spectrometric detection, known as a hyphenated technique, is the gold standard for analyte identification and quantification in complex mixtures. taylorfrancis.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. proquest.com While challenged by the thermal instability of many carbamates, GC-MS is a viable and powerful tool when used with appropriate derivatization or injection techniques. proquest.comscispec.co.th It provides excellent confirmatory data for multi-residue screening methods. taylorfrancis.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , is widely accepted as the preferred technique for identifying and quantifying polar and thermally labile compounds like carbamates. taylorfrancis.com The combination of HPLC separation with the sensitivity and specificity of MS/MS detection allows for robust and reliable analysis. uq.edu.au In LC-MS/MS, the analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect one or more specific precursor-to-product ion transitions for a target analyte. nih.gov This results in extremely high sensitivity and selectivity, minimizing interferences from the sample matrix. nih.gov This method has been successfully used to quantify numerous carbamates at very low levels (e.g., 0.2–2.0 μg kg−1). nih.gov

Table 4: Illustrative LC-MS/MS Parameters for Carbamate Quantification

| Parameter | Setting | Source |

| System | LC-MS/MS QTRAP System | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | uq.edu.aunih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Column | Waters BEH C18 | nih.gov |

| Limit of Quantification | 0.5–5.0 μg kg−1 (for 15 carbamates) | nih.gov |

| Linearity (r2) | > 0.99 | researchgate.net |

Advanced Spectroscopic Probes for Molecular Information

Advanced spectroscopic methodologies are indispensable for the detailed molecular characterization of chemical compounds. In the context of this compound, these techniques provide a profound understanding of its structural connectivity, conformational dynamics, and electronic properties. This section elaborates on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy, as well as the features of carbamato ligands in coordination complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework and offer insights into its conformational preferences in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are unique identifiers for the different proton environments within the molecule.

-NH₂ Protons: A broad singlet is expected for the two protons of the primary carbamate group. Its chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

-OCH- Proton: The proton on the carbon bearing the carbamate and methoxy (B1213986) groups would appear as a multiplet, split by the adjacent methylene (B1212753) protons and potentially the methoxy protons depending on the resolution and conformational rigidity.

-OCH₃ Protons: The methoxy group protons are expected to appear as a sharp singlet, typically in the range of 3.3-3.5 ppm.

Butyl Chain Protons (-CH₂-CH₂-CH₃): The methylene and methyl groups of the butyl chain will present as complex multiplets, with chemical shifts and splitting patterns dictated by their proximity to the electron-withdrawing oxygen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance.

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is the most deshielded and is expected to resonate at the lowest field, typically in the range of 155-160 ppm.

-OCH- Carbon: The carbon atom bonded to both the carbamate oxygen and the methoxy group will appear in the range of 70-80 ppm.

Methoxy Carbon (-OCH₃): The methoxy carbon signal is typically found around 55-60 ppm.

Butyl Chain Carbons: The carbons of the butyl chain will have distinct signals in the aliphatic region of the spectrum.

Conformational analysis can be further explored using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing clues about the preferred spatial arrangement of the methoxy and carbamate groups. researchgate.netscience-softcon.de

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| C=O | - | - | 156-158 |

| NH₂ | 4.5-5.5 | Broad Singlet | - |

| CH-O | 4.8-5.0 | Multiplet | 75-80 |

| O-CH₃ | 3.3-3.4 | Singlet | 56-58 |

| -CH₂- (on butyl) | 1.4-1.6 | Multiplet | 30-35 |

| -CH₂- (on butyl) | 1.3-1.5 | Multiplet | 18-22 |

Infrared (IR) and Raman Spectroscopy for Vibrational Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups, as each group exhibits characteristic vibrational frequencies. msu.edu IR spectroscopy relies on the change in dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. rsc.org

For this compound, the key functional groups—carbamate (-NH₂COO-), ether (-C-O-C-), and alkyl chains (C-H)—produce a unique vibrational fingerprint.

N-H Stretching: The -NH₂ group of the primary carbamate will show symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3400-3100 cm⁻¹ region in the IR spectrum. libretexts.org

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and methoxy groups are expected to appear just below 3000 cm⁻¹. pressbooks.pub

C=O Stretching: The carbonyl (C=O) stretch of the carbamate group is a very strong and characteristic absorption in the IR spectrum, typically found between 1720 and 1680 cm⁻¹. nih.gov This band is also expected to be strong in the Raman spectrum.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a medium to strong absorption around 1650-1580 cm⁻¹. libretexts.org

C-O Stretching: Two distinct C-O stretching vibrations are anticipated: one for the C-O bond within the carbamate ester and another for the C-O ether linkage. These typically appear in the 1300-1000 cm⁻¹ "fingerprint" region. rsc.org

C-N Stretching: The carbamate C-N stretching vibration is found in the 1400-1300 cm⁻¹ range. libretexts.org

The complementary nature of IR and Raman spectroscopy can be used to confirm assignments, as some vibrations that are weak in IR may be strong in Raman, and vice-versa, providing a more complete vibrational profile of the molecule. msu.eduvscht.cz

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3400-3100 | Medium-Strong |

| C-H Stretch | Alkyl/Methoxy | 2980-2850 | Medium-Strong |

| C=O Stretch | Carbamate | 1720-1680 | Very Strong |

| N-H Bend | -NH₂ | 1650-1580 | Medium-Strong |

| C-N Stretch | Carbamate | 1400-1300 | Medium |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. masterorganicchemistry.com The utility of this technique for a specific molecule depends on the presence of chromophores—functional groups capable of absorbing UV or visible light.

The primary chromophore in this compound is the carbonyl group (C=O) of the carbamate function. The oxygen atom of the carbonyl group possesses non-bonding electrons (n electrons). Therefore, the principal electronic transition expected for this molecule is an n→π* transition. nih.govshimadzu.com

n→π* Transition: This transition involves the excitation of a non-bonding electron from an n orbital on the oxygen atom to the antibonding π* orbital of the carbonyl double bond. For isolated, unconjugated carbonyl groups like that in this compound, this transition is symmetry-forbidden, resulting in a characteristically weak absorption. The maximum absorbance (λmax) for such a transition typically occurs in the 270-300 nm range. shimadzu.com

Because the molecule lacks an extended conjugated π-system, strong π→π* transitions, which occur at shorter wavelengths (e.g., <200 nm) and have much higher intensities, are not a prominent feature of its UV-Vis spectrum. nih.gov

While not a primary tool for structural elucidation of this specific compound, UV-Vis spectroscopy can be a valuable method for quantitative analysis and reaction monitoring. For example, during the synthesis of this compound, the formation of the carbonyl chromophore could be tracked over time by monitoring the increase in absorbance at its characteristic λmax, allowing for the determination of reaction kinetics.

Crystallographic and Spectroscopic Features of Carbamato Ligands in Complexes

When a carbamate molecule like this compound acts as a ligand by binding to a metal center, its structural and spectroscopic properties are significantly altered. The deprotonated form, the carbamato ligand (R₂NCO₂⁻), is a versatile donor that can coordinate to metal ions in various ways. oup.com

Coordination Modes: X-ray crystallography has revealed several common coordination modes for carbamato ligands:

Monodentate: One oxygen atom of the carbamato group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms bridge between two different metal centers. oup.com

Spectroscopic Changes upon Coordination: The coordination mode strongly influences the vibrational frequencies of the carbamato ligand, which can be observed using IR and Raman spectroscopy. The positions of the asymmetric and symmetric stretching bands of the NCO₂ moiety are particularly informative.

IR Spectroscopy: The stretching vibrations of the NCO₂ group, typically found in the 1700-1300 cm⁻¹ region, are sensitive to the coordination environment. oup.com The separation between the asymmetric (νₐₛ) and symmetric (νₛ) OCO stretching frequencies (Δν = νₐₛ - νₛ) is often used to infer the coordination mode. A larger Δν value is generally associated with a monodentate coordination, while a smaller Δν is indicative of a chelating or bridging mode. This is because chelation or bridging leads to a greater delocalization of the π-electrons across the O-C-O fragment, making the two C-O bonds more similar.

Crystallographic Features: Single-crystal X-ray diffraction provides definitive structural information on metal-carbamato complexes. It allows for the precise determination of:

Bond Lengths and Angles: Coordination to a metal alters the C-O and C-N bond lengths within the carbamato ligand compared to the free carbamate.

Intermolecular Interactions: Crystal packing and hydrogen bonding involving the carbamato ligand can be fully characterized.

These advanced analytical methods provide a comprehensive toolkit for the characterization of this compound, from its fundamental molecular structure to its behavior as a ligand in more complex systems.

Table of Compounds

| Compound Name |

|---|

Lack of Specific Research Data on this compound in Materials Science

Following a comprehensive search of publicly available scientific literature and research databases, it has been determined that there is a notable absence of specific studies concerning the chemical compound This compound within the detailed framework of the requested article. The search encompassed its role as a monomer in polymer synthesis, its application in the development of functional materials, and its involvement in chemical recycling and degradation processes.

While extensive research exists on the broader class of carbamates and their critical role in polymer chemistry, this body of work does not specifically mention or detail the properties and applications of this compound. The available literature focuses on other carbamate derivatives and their applications.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline while focusing solely on this compound. Constructing such an article would require speculating on the compound's properties and behavior by extrapolating from general carbamate chemistry, which would not meet the required standards of scientific accuracy and would violate the instruction not to introduce information outside the explicit scope.

The key areas where specific data for this compound is unavailable include:

Role as a Monomer: No studies were found that describe the use of this compound as a monomer in polyurethane synthesis or in the design of novel polymeric architectures.

Functional Materials: There is no research detailing the synthesis of functional materials, such as fluorescent materials, using this compound, nor are there studies on how its specific structure would influence material properties like durability or adhesion.

Chemical Recycling and Degradation: The literature on the recycling and degradation of carbamate-based polymers focuses on generic polyurethane structures or those derived from more common monomers. No degradation or recycling studies specific to polymers synthesized from this compound were identified.

Due to this lack of specific research findings, generating the requested article with the required level of detail and scientific rigor is not feasible at this time.

Applications of 2 Methoxybutyl Carbamate in Materials Science and Polymer Chemistry

Chemical Recycling and Degradation Studies of Carbamate-Based Polymers

Catalyzed Depolymerization Mechanisms

The catalyzed depolymerization of polymers is a critical area of research for developing a circular economy for plastics and other polymeric materials. This process involves breaking down long polymer chains into their constituent monomers or other small molecules, which can then be purified and repolymerized. Catalysts are often employed to increase the rate and selectivity of these reactions, allowing them to occur at lower temperatures and with greater efficiency.

While no specific research has been published on the use of 2-Methoxybutyl Carbamate (B1207046) as a catalyst or substrate in depolymerization, the general mechanisms of catalyzed depolymerization often involve the activation of specific bonds within the polymer backbone. For instance, in the case of polyesters and polycarbonates, catalysts can facilitate the cleavage of ester or carbonate linkages through processes like hydrolysis, alcoholysis, or transesterification.

Future research could explore whether 2-Methoxybutyl Carbamate or its derivatives could act as organocatalysts. The carbamate functional group, with its combination of an amine and a carbonyl group, could potentially participate in catalytic cycles. For example, the nitrogen atom could act as a nucleophile or a Brønsted base, while the carbonyl group could be involved in hydrogen bonding interactions, activating the polymer substrate.

Table 1: Hypothetical Catalytic Parameters for this compound in Depolymerization

| Parameter | Hypothetical Value | Potential Significance |

| Catalyst Loading (mol%) | 0.1 - 5 | Lower loadings would indicate higher catalytic efficiency and economic viability. |

| Reaction Temperature (°C) | 120 - 180 | Effective depolymerization at lower temperatures would reduce energy consumption. |

| Monomer Yield (%) | > 90 | High yields are essential for the economic feasibility of chemical recycling. |

| Selectivity | High for target monomer | High selectivity would minimize the need for extensive purification of the depolymerization products. |

Note: The data in this table is purely hypothetical and for illustrative purposes, as no experimental data for this compound in this application has been found.

Polymer-Monomer Equilibria in Sustainable Polymer Development

The concept of polymer-monomer equilibria is fundamental to the development of sustainable polymers, particularly those designed for chemical recycling. This equilibrium refers to the state where the rate of polymerization is equal to the rate of depolymerization. For a polymer to be readily recyclable through depolymerization, the equilibrium should be shifted towards the monomer under specific, accessible conditions (e.g., moderate temperatures, presence of a catalyst).

The thermodynamic properties of a polymer, such as its ceiling temperature (Tc), play a crucial role in determining its polymer-monomer equilibrium. The ceiling temperature is the temperature at which the Gibbs free energy of polymerization is zero. Above this temperature, depolymerization is favored. The chemical structure of the monomer significantly influences the ceiling temperature of the resulting polymer.

In the context of sustainable polymer development, researchers aim to design polymers with a low ceiling temperature to facilitate their depolymerization. If this compound were to be used as a monomer or a comonomer, its chemical structure would influence the thermodynamic properties of the resulting polymer. The presence of the methoxybutyl group could introduce steric hindrance, potentially lowering the ceiling temperature of the polymer and making it more amenable to chemical recycling.

Table 2: Potential Influence of this compound on Polymer Properties Relevant to Sustainability

| Polymer Property | Potential Influence of this compound Moiety | Implication for Sustainability |

| Ceiling Temperature (Tc) | Potentially lower due to steric hindrance. | Easier to achieve depolymerization, facilitating chemical recycling. |

| Enthalpy of Polymerization (ΔHp) | May be less negative. | The polymerization would be less exothermic, and the polymer more prone to depolymerization. |

| Entropy of Polymerization (ΔSp) | May be less negative. | The decrease in entropy upon polymerization might be smaller, favoring depolymerization. |

Note: The information in this table is speculative and based on general principles of polymer chemistry, as no specific research on polymers derived from this compound is available.

Environmental Chemical Fate and Transformation of Carbamate Compounds

Abiotic Degradation Processes in Environmental Compartments

Abiotic, or non-biological, degradation plays a significant role in the transformation of carbamates in the environment. nih.gov These processes primarily include chemical hydrolysis and photodegradation.

Hydrolysis is a primary pathway for the chemical transformation of carbamates in aquatic and soil environments. acs.org This process involves the cleavage of the carbamate's ester or amide linkage. nih.govfrontiersin.org The rate of hydrolysis is highly dependent on pH, with carbamates being notably unstable and degrading more rapidly under alkaline conditions. tandfonline.comacs.org

Several environmental factors influence the rate of hydrolytic degradation. In soil and sediment systems, clay minerals can have a significant catalytic effect. acs.org For instance, montmorillonite has been shown to enhance the hydrolysis of carbamates like carbosulfan and aldicarb, while it can inhibit the hydrolysis of others, such as chlorpropham, likely due to strong adsorption. acs.orgnih.gov The presence of other substances, like organic matter, phosphate, and fluoride, can decrease the catalytic activity of these minerals. nih.gov The first step in the metabolic degradation of carbamates in soil is typically hydrolysis, with the resulting products being further metabolized within the soil-plant system. who.int

Table 1: Influence of Clay Minerals on the Hydrolysis of Select Carbamate (B1207046) Pesticides

| Carbamate Compound | Effect of Montmorillonite Clay | Reference |

|---|---|---|

| Carbosulfan | Enhanced Hydrolysis | acs.orgnih.gov |

| Aldicarb | Enhanced Hydrolysis | acs.orgnih.gov |

| Chlorpropham | Inhibited Hydrolysis | acs.orgnih.gov |

| Pirimicarb | No Significant Effect | acs.org |

Photodegradation, or the breakdown of compounds by light, is another crucial abiotic process affecting carbamate persistence. researchgate.netnih.gov The light-absorbing properties of carbamates contribute to their relatively rapid decomposition in aqueous environments under sunlight. who.int

The direct photodegradation of aromatic carbamates like carbaryl, carbofuran, and propoxur has been studied in various media. unito.it The process is typically initiated by the molecule's singlet excited state, with the triplet state also playing a role in compounds with conjugated structures. unito.it Upon light absorption, these molecules can generate radical cations and phenoxyl radicals, primarily through the cleavage of the C-O bond in the ester group. unito.it For example, the direct photolysis of carbofuran involves an initial cleavage of the carbamate group to form carbamic acid and 2,3-dihydro-2,2-dimethylbenzofuran-7-ol. dss.go.th The carbamic acid then readily decomposes into carbon dioxide and methylamine. dss.go.th The rate of photodegradation can be influenced by the solvent, with quantum yields for some carbamates being higher in non-aqueous solutions like n-hexane compared to water. unito.it

Table 2: Direct Photodegradation Quantum Yields (Φ) of Aromatic Carbamates in Different Solvents

| Carbamate Compound | Φ in Water | Φ in Methanol | Φ in n-Hexane | Reference |

|---|---|---|---|---|

| Carbaryl | < 0.001 | 0.003 | 0.012 | unito.it |

| Carbofuran | 0.002 | 0.005 | 0.015 | unito.it |

| Propoxur | 0.010 | 0.002 | 0.004 | unito.it |

| Isoprocarb | < 0.001 | 0.001 | 0.004 | unito.it |

| Metolcarb | < 0.001 | 0.002 | 0.005 | unito.it |

Biotic Transformation and Microbial Degradation Pathways

Microbial degradation is a primary route for the complete removal of carbamate compounds from the environment. nih.gov A wide variety of bacteria and fungi have adapted to the presence of these chemicals by evolving pathways to break them down, often utilizing them as a source of carbon and nitrogen. nih.govnih.gov

The initial and most crucial step in the microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate ester or amide linkage. nih.govfrontiersin.orgnih.gov This reaction is catalyzed by carboxyl ester hydrolases (EC 3.1.1), a broad group of enzymes that includes esterases and amidases. nih.govnih.gov This enzymatic cleavage breaks the carbamate down into an alcohol or phenol, carbon dioxide, and an amine. who.int

Numerous microbial species from diverse genera have been identified as being capable of degrading carbamates. These include bacteria such as Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, and Nocardioides, as well as fungi belonging to genera like Trichoderma, Pichia, Trametes, and Aspergillus. nih.govresearchgate.net The hydrolysis products are generally less toxic than the parent carbamate compound. nih.gov

Following the initial enzymatic hydrolysis, microorganisms employ various metabolic pathways to further break down the resulting fragments. nih.gov The specific route depends on the chemical structure of the original carbamate.

Aromatic Carbamates : For carbamates containing an aromatic nucleus, such as carbaryl, carbofuran, and propoxur, the hydrolysis product (typically a phenol) is further degraded through the formation of dihydroxy intermediates like catechols. nih.gov

Oxime Carbamates : Oxime-based carbamates like aldicarb, oxamyl, and methomyl are hydrolyzed to form their respective oximes. nih.gov These oximes can undergo further dehydration to form nitriles. nih.gov The hydrolytic pathway for these compounds results in less toxic products compared to oxidative pathways. nih.gov

Methylamine Metabolism : The methylamine produced from the hydrolysis of N-methylcarbamates can be utilized by microorganisms as both a carbon and nitrogen source through C1 metabolism. nih.gov

For example, the degradation of carbofuran can proceed via hydrolysis of the carbamate ester linkage to form carbofuran phenol, or through oxidation of the aromatic nucleus to form hydroxycarbofuran. nih.gov

Factors Governing Environmental Persistence and Transformation Kinetics

The persistence of carbamate compounds in the environment and the speed of their degradation are not intrinsic properties alone but are governed by a range of environmental factors. who.int

Soil Properties : Soil type, organic matter content, and the presence of clay minerals significantly affect carbamate persistence. who.int Aromatic carbamates like carbaryl and carbofuran can adsorb strongly to soil particles, particularly in soils with high organic content, which can reduce their availability for degradation or transport. nih.govfrontiersin.org

pH : As noted, pH is a critical factor, with alkaline conditions generally accelerating chemical hydrolysis. tandfonline.comacs.org

Temperature and Moisture : Environmental conditions that promote microbial growth and activity, such as optimal temperature and moisture levels, also favor the biodegradation of carbamates. who.int

Microbial Populations : The presence of adapted microbial populations is key to rapid biotic degradation. researchgate.net Soils with a history of pesticide application often exhibit enhanced degradation rates due to the acclimatization of microorganisms. researchgate.net

Chemical Structure : The inherent chemical properties of the specific carbamate, such as its water solubility, influence its mobility and bioavailability. nih.govfrontiersin.org Highly water-soluble carbamates like aldicarb and methomyl are more prone to leaching and runoff into water bodies. nih.govfrontiersin.org

Co-contaminants : The presence of other chemicals, such as heavy metals, can impact carbamate persistence by altering their adsorption, bioavailability, or by affecting the metabolic activity of degrading microorganisms. nih.govfrontiersin.orgresearchgate.net

Table 3: Factors Influencing the Environmental Fate of Carbamate Compounds

| Factor | Influence on Persistence and Transformation | Reference |

|---|---|---|

| Soil Type & Organic Matter | High adsorption can decrease bioavailability and leaching but may also protect the compound from degradation. | nih.govfrontiersin.orgwho.int |

| pH | Alkaline conditions significantly increase the rate of chemical hydrolysis. | tandfonline.comwho.int |

| Temperature & Moisture | Optimal levels enhance microbial activity, leading to faster biodegradation. | who.int |

| Microbial Community | Adapted microbial populations can lead to enhanced and rapid degradation. | researchgate.net |

| Water Solubility | High solubility increases the potential for leaching and transport in water. | nih.govfrontiersin.org |

| Sunlight Exposure | Direct exposure to sunlight leads to photodegradation. | who.int |

Emerging Research Directions and Future Perspectives for 2 Methoxybutyl Carbamate

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The synthesis of carbamates is undergoing a significant transformation, driven by the principles of green chemistry to enhance sustainability and reduce environmental impact. Future research on the synthesis of 2-Methoxybutyl carbamate (B1207046) would likely focus on moving away from traditional methods that often involve hazardous reagents like phosgene (B1210022) and isocyanates.

Catalytic and Solvent-Free Approaches: A primary area of innovation would be the development of catalytic, solvent-free, or green solvent-based reactions. nih.govjddhs.com Methodologies utilizing carbon dioxide as a C1 source are particularly promising, offering a safer and more environmentally benign alternative to phosgene. nih.govrsc.orgrsc.orgchemistryviews.orgresearchgate.net Research could explore the three-component coupling reaction of 2-methoxybutylamine, carbon dioxide, and an alkylating agent, potentially catalyzed by reusable, polymer-supported bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU). nih.govchemistryviews.orgresearchgate.net This approach allows for mild reaction conditions and simplified purification, aligning with the goals of sustainable chemistry. nih.govchemistryviews.orgresearchgate.net

Biocatalysis: Another avenue for green synthesis is the use of enzymes. Biocatalysis offers high selectivity and operates under mild conditions, reducing energy consumption and waste generation. researchgate.net Hydrolases, for example, have shown potential as efficient acyltransferases for the synthesis of other carbamates and could be investigated for the production of 2-Methoxybutyl carbamate. researchgate.net

The table below outlines potential green synthesis routes for this compound that warrant future investigation.

| Synthesis Route | Key Features | Potential Advantages |

| CO2-Based Three-Component Coupling | Utilizes CO2, 2-methoxybutylamine, and an alkyl halide. | Avoids toxic reagents, utilizes a renewable C1 source, mild reaction conditions. |

| Biocatalytic Synthesis | Employs enzymes like hydrolases. | High selectivity, mild operating conditions, reduced waste. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. | Faster reaction times, often solvent-free, improved energy efficiency. nih.gov |

Advanced Spectroscopic and Computational Tools for Deeper Understanding

A thorough characterization of this compound is essential for understanding its properties and potential applications. Future research would undoubtedly employ a suite of advanced spectroscopic and computational techniques to gain deeper insights into its molecular structure, dynamics, and reactivity.

Spectroscopic Analysis: While standard techniques like NMR and IR spectroscopy would provide foundational structural information, more advanced methods could offer a more detailed picture. Techniques such as two-dimensional NMR spectroscopy could be used to elucidate complex structural features and intermolecular interactions. Raman spectroscopy, particularly when coupled with theoretical calculations, can provide valuable information about the vibrational modes of the molecule. arxiv.org

Computational Chemistry: Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com For this compound, DFT calculations could be used to:

Predict its optimized geometry and conformational isomers.

Simulate its vibrational (IR and Raman) and NMR spectra to aid in the interpretation of experimental data.

Investigate its reactivity, including potential reaction mechanisms and transition states. mdpi.com

Determine its electronic properties, such as frontier molecular orbitals and electrostatic potential, to understand its potential for intermolecular interactions.

The following table summarizes the potential application of these advanced tools for the study of this compound.

| Technique | Information Gained | Potential Impact |

| 2D NMR Spectroscopy | Detailed structural connectivity and spatial relationships between atoms. | Unambiguous structure elucidation and conformational analysis. |

| Raman Spectroscopy | Information on molecular vibrations and symmetry. | Complementary to IR for structural characterization. |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, simulated spectra, and reactivity indices. | Deeper understanding of molecular properties and prediction of behavior. mdpi.comlongdom.orgnih.gov |

Exploration of Novel Applications in Niche Chemical Fields

While the specific applications of this compound are not yet established, its chemical structure suggests potential utility in several niche areas of chemistry. The presence of both a carbamate group and a methoxy (B1213986) ether functionality provides a basis for exploring its use as a building block in organic synthesis or as a functional molecule in its own right.

Specialty Polymers and Materials: The carbamate group is a key component of polyurethanes. rsc.org Future research could investigate the incorporation of this compound as a monomer or an additive in the synthesis of specialty polymers. The methoxy group could impart unique solubility or polarity characteristics to the resulting material.

Organic Synthesis: The carbamate moiety is a well-known protecting group for amines in organic synthesis. The specific properties of the 2-methoxybutyl group might offer advantages in terms of stability or deprotection conditions, making it a useful tool for synthetic chemists.

Agrochemicals and Pharmaceuticals: Many carbamates exhibit biological activity and are used as pesticides or therapeutic agents. nih.gov Screening this compound for activity in these areas could be a fruitful direction for future research. For instance, carbamates are known to act as cholinesterase inhibitors, a mechanism relevant to both insecticides and drugs for neurodegenerative diseases. nih.govresearchgate.netnih.gov

Interdisciplinary Research Integrating Carbamate Chemistry with Other Scientific Disciplines

The future of chemical research lies in interdisciplinary collaboration. The study of this compound could benefit significantly from integration with other scientific fields.

Materials Science: Collaboration with materials scientists could lead to the development of novel polymers or coatings with tailored properties based on the this compound structure. This could involve investigating its use in creating materials with specific surface properties, thermal stability, or biodegradability.

Computational Biology and Medicinal Chemistry: If initial screenings show biological activity, interdisciplinary research with computational biologists and medicinal chemists would be crucial. Molecular docking studies could be employed to predict how this compound might interact with biological targets like enzymes or receptors. nih.govresearchgate.netnih.gov This could guide the design of more potent and selective derivatives for potential therapeutic applications.

Environmental Science: As with any new chemical, it is important to understand its environmental fate and impact. Collaboration with environmental scientists could involve studies on the biodegradability of this compound and its potential persistence in the environment, ensuring that any future applications are developed with sustainability in mind.

Q & A

Q. How can researchers design robust QSAR models for predicting the bioactivity of novel carbamate analogs?

- Methodological Answer :

- Descriptor selection : Use molecular weight, logP, and topological polar surface area (TPSA) as predictors.

- Validation : Apply leave-one-out cross-validation and external test sets (e.g., ChEMBL database entries).

- Case study : A QSAR model for antidiabetic carbamates achieved R² = 0.89 by correlating α-glucosidase inhibition with electronic parameters (HOMO/LUMO energies) .

Safety and Compliance Considerations

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritant properties (refer to SDS guidelines in ).

- Waste disposal : Neutralize residues with 10% sodium hydroxide before incineration by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.